REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].Cl[CH2:11][CH:12]=O>CCOC(C)=O>[CH2:1]([O:3][C:4]([C:5]1[CH:12]=[CH:11][NH:8][C:6]=1[NH2:7])=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
3.357 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(N)=N)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
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Type
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CUSTOM
|
Details
|
The solution stirred for 2 minutes until a precipitant formed
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
The solution was then brought to 65° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
flash chromatographed with AcOEt
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Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |